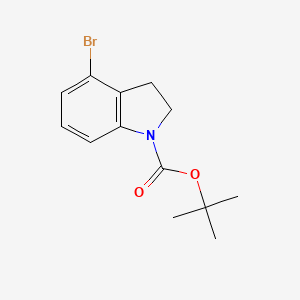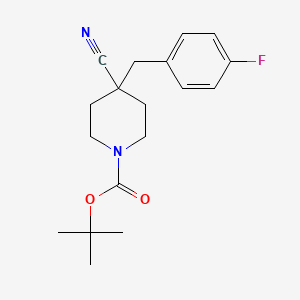![molecular formula C21H17N3O6 B592383 トリメチル [2,2':6',2''-ターピリジン]-4,4',4''-トリカルボン酸塩 CAS No. 330680-46-1](/img/structure/B592383.png)
トリメチル [2,2':6',2''-ターピリジン]-4,4',4''-トリカルボン酸塩
説明
Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is a complex organic compound featuring a pyridine core substituted with methoxycarbonyl groups
科学的研究の応用
Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
Target of Action
Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate is a tridentate ligand . It primarily targets metal centers, forming complexes with them . These metal centers play a crucial role in various biochemical reactions and processes.
Mode of Action
The compound interacts with its targets by coordinating with the metal centers to form complexes . This interaction is facilitated by the presence of three near-coplanar nitrogen donor atoms in the compound . The resulting changes include the formation of metallo-supramolecular structures .
Biochemical Pathways
It’s known that the compound is utilized in the synthesis of chiral derivatives for asymmetric catalysis , which suggests its involvement in various biochemical reactions.
Result of Action
The formation of metallo-supramolecular structures suggests that it may have significant effects on the structure and function of targeted molecules.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may play a role in its stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxymethyl derivatives .
類似化合物との比較
Similar Compounds
Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate: Similar structure but with bromophenyl groups instead of methoxycarbonyl groups.
Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate: Contains chlorophenyl groups, offering different reactivity and properties.
Uniqueness
Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-28-19(25)12-4-6-22-15(8-12)17-10-14(21(27)30-3)11-18(24-17)16-9-13(5-7-23-16)20(26)29-2/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXTYOYBYASPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735750 | |
| Record name | Trimethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-1~4~,2~4~,3~4~-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330680-46-1 | |
| Record name | Trimethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-1~4~,2~4~,3~4~-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl 2,2':6',2''-Terpyridine-4,4',4''-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate in the study of ruthenium complexes?
A1: Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate (Me3tctpy) acts as a tridentate ligand in the synthesis of bis-tridentate ruthenium complexes. These complexes are of particular interest due to their potential applications in photochemistry, particularly their ability to absorb light and undergo electron transfer processes. In the study, Me3tctpy was coordinated to a ruthenium (Ru) center alongside another tridentate ligand featuring a redox-active amine substituent [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)







![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)


![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)

